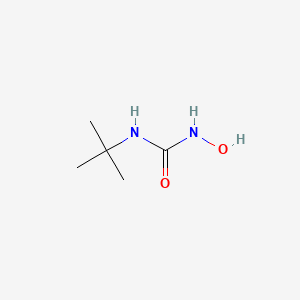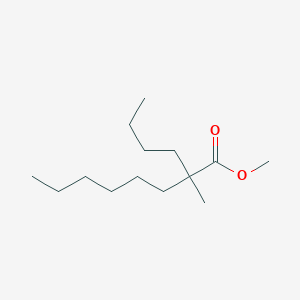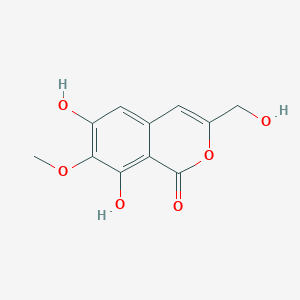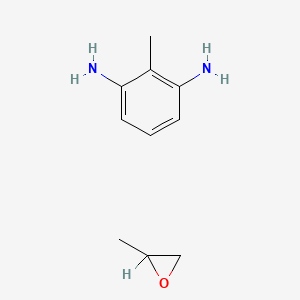
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is an organic compound with the molecular formula C12H23O6P. It is a phosphonate ester, which is a class of organophosphorus compounds. This compound is used in various organic synthesis reactions, particularly in the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate can be synthesized through the alkylation of triethyl phosphonoacetate with appropriate alkyl halides. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonate, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Phosphonate esters with different substituents.
Applications De Recherche Scientifique
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is used in various scientific research applications:
Chemistry: It is a reagent in the Horner-Wadsworth-Emmons reaction to synthesize alkenes with high regioselectivity.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives for potential therapeutic applications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate involves the formation of a phosphonate anion when deprotonated by a base. This anion can then participate in nucleophilic addition to carbonyl compounds, forming alkenes in the Horner-Wadsworth-Emmons reaction . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl phosphonoacetate: Used in similar reactions but with different alkyl groups.
Diethyl ethoxycarbonylmethylphosphonate: Another phosphonate ester with similar reactivity.
Ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is unique due to its specific alkyl chain and functional groups, which provide distinct reactivity and selectivity in organic synthesis reactions.
Propriétés
Numéro CAS |
64268-30-0 |
|---|---|
Formule moléculaire |
C13H25O6P |
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
ethyl 2-diethoxyphosphoryl-3-methyl-5-oxohexanoate |
InChI |
InChI=1S/C13H25O6P/c1-6-17-13(15)12(10(4)9-11(5)14)20(16,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3 |
Clé InChI |
PKFDTNUSKIIQBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)CC(=O)C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)



![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)
![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)

![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
